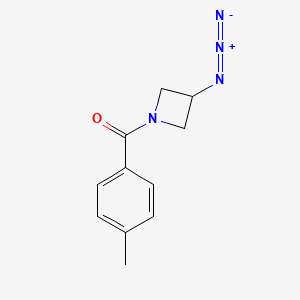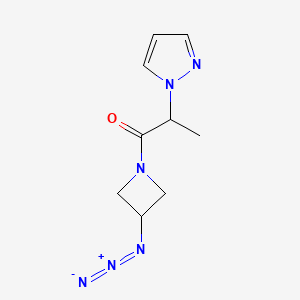
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
The compound “1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one” is a chemical compound with the empirical formula C7H10F3NO . It is also known as 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one” can be represented by the SMILES string FC(F)(F)C(=O)N1CCCCC1 . The InChI key for this compound is BCJUMGSHTLYECD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.16 . It is a liquid at room temperature with a density of 1.226 g/mL at 25 °C . The refractive index (n20/D) is 1.4171 .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution and Chemical Synthesis
Research into nucleophilic aromatic substitution reactions, including those involving piperidine derivatives, provides foundational knowledge for the synthesis and modification of complex organic compounds. For example, studies have shown that reactions of piperidine with nitroaromatic compounds can lead to the formation of nitro-piperidinobenzene derivatives, which are crucial for understanding the reactivity and mechanism of such transformations in organic synthesis (Pietra & Vitali, 1972).
Drug Design and Pharmacophore Development
Research into arylcycloalkylamines, including phenylpiperidines, has highlighted the role of arylalkyl substituents in enhancing the potency and selectivity of ligands for D2-like receptors. This area of study is crucial for the development of new antipsychotic agents, demonstrating how structural modifications can impact drug-receptor interactions and therapeutic efficacy (Sikazwe et al., 2009).
Material Science and Solvent Applications
Investigations into the activity coefficients at infinite dilution of organic solvents in specific ionic liquids provide insights into the solvation properties and potential applications of these solvents in separation processes. Such studies are critical for the development of new methodologies in chemical separations and purification techniques (Domańska et al., 2016).
Fluorine Chemistry and Hydrogen Bonding
Studies on organic fluorine as a hydrogen bonding acceptor explore the unique properties of fluorine atoms in molecular interactions. This research is fundamental to the design of new molecules with specific binding characteristics and has implications for drug design, molecular recognition, and materials science (Howard et al., 1996).
Safety and Hazards
The compound is classified as Acute Tox. 2 Oral - Aquatic Acute 1, indicating that it is very toxic if swallowed and very toxic to aquatic life . The hazard statements associated with this compound are H300 - H400 . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Eigenschaften
IUPAC Name |
1-[3-(fluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c1-11-6-9(13)12-4-2-3-8(5-10)7-12/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJMVUZJXPVSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















